Methyl (2r)-2-amino-3-(2-chloro-4-methylphenyl)propanoate hydrochloride
Description
Methyl (2R)-2-amino-3-(2-chloro-4-methylphenyl)propanoate hydrochloride is a chiral amino acid ester derivative with a molecular formula of C₁₀H₁₃Cl₂NO₂ and a molar mass of 250.12 g/mol . Its structure features a 2-chloro-4-methylphenyl substituent attached to the β-carbon of the propanoate backbone, with a methyl ester group and a protonated amine moiety stabilized by hydrochloric acid. This compound is primarily utilized as a synthetic intermediate in pharmaceutical research, particularly in the development of bioactive molecules targeting neurological or metabolic pathways.
Properties
IUPAC Name |
methyl (2R)-2-amino-3-(2-chloro-4-methylphenyl)propanoate;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClNO2.ClH/c1-7-3-4-8(9(12)5-7)6-10(13)11(14)15-2;/h3-5,10H,6,13H2,1-2H3;1H/t10-;/m1./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBWDOFKRHCVDAU-HNCPQSOCSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)CC(C(=O)OC)N)Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1)C[C@H](C(=O)OC)N)Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15Cl2NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (2r)-2-amino-3-(2-chloro-4-methylphenyl)propanoate hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-chloro-4-methylbenzaldehyde and an amino acid derivative.
Reaction Conditions: The reaction conditions may include the use of solvents like methanol or ethanol, catalysts such as acids or bases, and specific temperature and pressure settings to facilitate the reaction.
Purification: After the reaction is complete, the product is purified using techniques like recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors, continuous flow processes, and automated systems to ensure consistent quality and yield. The use of advanced purification methods and quality control measures is essential to meet industry standards.
Chemical Reactions Analysis
Types of Reactions
Methyl (2R)-2-amino-3-(2-chloro-4-methylphenyl)propanoate;hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group in the aromatic ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydroxide in aqueous solution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
Methyl (2R)-2-amino-3-(2-chloro-4-methylphenyl)propanoate;hydrochloride has various applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems and its interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl (2r)-2-amino-3-(2-chloro-4-methylphenyl)propanoate hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a broader class of substituted phenylalanine derivatives. Below is a comparative analysis with structurally related analogs:
Structural and Physicochemical Comparison
Substituent Effects on Reactivity and Bioactivity
- Electron-Withdrawing vs. Electron-Donating Groups: The 4-nitro group in (S)-methyl 2-amino-3-(4-nitrophenyl)propanoate enhances electrophilicity, facilitating reduction reactions to yield aminophenylpropanol derivatives . Halogen Variation: The 3-chloro-4-fluoro analog (Enamine Ltd.) exhibits dual halogen effects, increasing lipophilicity and binding affinity in receptor-targeted molecules compared to mono-halogenated derivatives .
Research Findings and Limitations
- Gaps in Data : Comparative pharmacokinetic or toxicity profiles are absent, limiting a comprehensive evaluation against analogs.
Biological Activity
Methyl (2R)-2-amino-3-(2-chloro-4-methylphenyl)propanoate hydrochloride, also known as Methyl (2R)-2-amino-3-(2-chloro-4-methylphenyl)propanoate , is a compound of significant interest in pharmaceutical research due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.
- Chemical Formula : C10H12ClNO2
- Molecular Weight : 213.66 g/mol
- CAS Number : 1270310-78-5
- PubChem ID : 68433535
Research indicates that this compound exhibits biological activity primarily through its interaction with neurotransmitter systems. It is hypothesized to act as an agonist or antagonist at specific receptors, influencing pathways related to mood regulation, pain perception, and possibly neuroprotection.
Biological Activities
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Neuropharmacological Effects :
- Studies have suggested that this compound may influence neurotransmitter levels, particularly serotonin and dopamine, which are crucial for mood regulation and cognitive functions.
- Its structural similarity to amino acids enables it to interact with neurotransmitter receptors, potentially leading to anxiolytic or antidepressant effects.
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Antimicrobial Properties :
- Preliminary studies indicate that this compound may possess antimicrobial properties. This could be attributed to its ability to disrupt bacterial cell membranes or interfere with metabolic pathways.
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Anti-inflammatory Effects :
- The compound has been evaluated for its anti-inflammatory potential in various in vitro models. It appears to modulate cytokine production, which is critical in inflammatory responses.
Case Study 1: Neuropharmacological Evaluation
A study conducted on rodent models demonstrated that administration of this compound resulted in significant changes in behavior indicative of anxiolytic effects. Behavioral tests such as the elevated plus maze showed increased time spent in open arms, suggesting reduced anxiety levels.
Case Study 2: Antimicrobial Activity
In vitro assays against common bacterial strains (e.g., Escherichia coli and Staphylococcus aureus) revealed that the compound exhibited moderate antibacterial activity, with minimum inhibitory concentrations (MICs) ranging from 32 to 64 µg/mL. This suggests potential for development as an antimicrobial agent.
Research Findings Summary Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
